
Technical Guide: 2,2,5,5-Tetramethylmorpholine
Free Base Conversion & Handling[1]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
2,2,5,5-Tetramethylmorpholine

hydrochloride

CAS No.: 1311314-96-1

Cat. No.: B1422838 Get Quote

Part 1: Strategic Overview & Molecular Profile[1][2]
2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) represents a specialized subclass of

sterically hindered amines.[1][2] Unlike its symmetric counterparts (e.g., 2,2,6,6-

tetramethylmorpholine, a TEMPO precursor, or 3,3,5,5-tetramethylmorpholine), the 2,2,5,5-

isomer presents a unique asymmetric steric shield.[1]

Structural Analysis & Causality
The molecule features gem-dimethyl substitution at the C2 (adjacent to Oxygen) and C5

(adjacent to Nitrogen) positions.[1][2]

Nitrogen Environment: The secondary amine is hindered on one side (C5) by a gem-dimethyl

group, while the other side (C3) remains a methylene bridge.[1] This creates a "Janus-faced"

steric profile: the amine is nucleophilic but highly selective, resisting attack on bulky

electrophiles while remaining reactive toward smaller or linear agents.[1]

Oxygen Environment: Similarly, the ether oxygen is hindered at C2 but accessible at C6.

Physicochemical Properties (Estimated)
CAS (Free Base): 1018611-94-3[1][2]
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CAS (HCl Salt): 1311314-96-1 (Common commercial form)[1][2]

Molecular Weight: 143.23 g/mol [1][2]

pKa (Conjugate Acid): ~9.0–9.5 (Typical for hindered morpholines).[1]

Physical State: Colorless to pale yellow liquid (Free Base); White crystalline solid (HCl Salt).

[1]

Solubility:

Free Base:[1][2] Miscible with DCM, EtOAc, MTBE, Alcohols. Low water solubility.

Salt: Highly water-soluble, sparingly soluble in non-polar organics.[1][2]

Part 2: Salt-to-Free Base Conversion (Activation)
Researchers often procure the hydrochloride salt (CAS 1311314-96-1) for stability but require

the free base (CAS 1018611-94-3) for nucleophilic substitutions or metal-catalyzed cross-

couplings.[1][2] The following protocol ensures quantitative liberation without loss of the volatile

amine.

Reagents & Equipment
Precursor: 2,2,5,5-Tetramethylmorpholine HCl.[1]

Base: 4N NaOH (aqueous) or KOH pellets.

Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2]

Note: MTBE is preferred for its low boiling point and clean phase separation.[1]

Drying Agent: Anhydrous Sodium Sulfate (

).[1]

Step-by-Step Protocol
Step 1: Dissolution & pH Adjustment
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Charge the HCl salt (1.0 eq) into a round-bottom flask.

Add minimum deionized water (approx. 3–5 mL per gram of salt) to dissolve.[1]

Cool the solution to 0–5°C in an ice bath. Reason: Neutralization is exothermic; cooling

prevents amine volatilization.[1]

Slowly add 4N NaOH until the pH reaches >12.

Indicator: The solution will become cloudy/oily as the free base separates.

Step 2: Extraction

Transfer the mixture to a separatory funnel.

Extract with MTBE (

mL per gram of starting salt).

Combine the organic layers.

Optional: Wash with brine (saturated NaCl) to remove residual water.[1]

Step 3: Drying & Isolation[1][2]

Dry the organic phase over anhydrous

for 15 minutes.

Filter off the solids.[3]

Critical Step: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

Settings: Bath temperature < 30°C; Vacuum > 200 mbar initially.

Caution: The free base is volatile. Do not apply high vacuum for extended periods.[1]

Workflow Diagram (DOT)
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Caption: Optimized workflow for converting 2,2,5,5-tetramethylmorpholine HCl to its free base

form.

Part 3: Free Base-to-Salt Conversion (Stabilization)
[1][2]
If the free base (CAS 1018611-94-3) is synthesized or purchased, it is prone to oxidation and

carbonate formation (absorbing

from air).[1][2] Conversion to the HCl salt is recommended for long-term storage.[1][2]

Protocol
Dissolve the free base (1.0 eq) in dry Diethyl Ether or MTBE (10 mL/g).

Cool to 0°C.

Add 4M HCl in Dioxane or bubble dry HCl gas (1.1 eq) slowly.

A white precipitate will form immediately.[1]

Stir for 30 minutes.

Filter the solid and wash with cold ether.

Dry under vacuum/nitrogen flow.[1]

Part 4: Applications & Reactivity Profile
The 2,2,5,5-tetramethyl substitution pattern dictates the reactivity of the nitrogen center.

Nucleophilic Substitution (SN2/SNAr)
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Due to the gem-dimethyl group at C5, the nitrogen is moderately hindered.[1]

Primary Halides: Reacts effectively (e.g., Benzyl bromide).[1]

Secondary Halides: Reacts sluggishly; elimination side-products may compete.[1][2]

SNAr (Aryl Fluorides): Requires elevated temperatures (80–120°C) and polar aprotic

solvents (DMSO, NMP).[1]

Comparative Steric Data
The following table compares the 2,2,5,5-isomer with other morpholines to guide experimental

design.

Morpholine
Derivative

Steric
Environment
(N)

Steric
Environment
(O)

Reactivity (N-
Alkylation)

Typical
Application

Morpholine Unhindered Unhindered High
General Building

Block

2,2,5,5-

Tetramethyl

Hindered (One

Side)

Hindered (One

Side)
Moderate

Selective

Scaffolds

3,3,5,5-

Tetramethyl

Hindered (Both

Sides)
Unhindered Very Low

HALS / Radical

Traps

2,2,6,6-

Tetramethyl
Unhindered

Hindered (Both

Sides)
High

TEMPO

Precursor

Synthesis Pathway (Reaction Logic)
The synthesis of the 2,2,5,5-core typically involves the cyclization of amino-alcohol precursors.

[1] A common route involves the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol

derivatives with appropriate alkylating linkers, though this often yields mixtures requiring careful

distillation.[1][2]

Reactivity Pathway Diagram (DOT)
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Caption: Divergent reactivity pathways for 2,2,5,5-tetramethylmorpholine based on electrophile

sterics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cas-1018611-94-3-conversion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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